molecular formula C19H11NO5 B8476228 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- CAS No. 40538-23-6

1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-

Cat. No. B8476228
Key on ui cas rn: 40538-23-6
M. Wt: 333.3 g/mol
InChI Key: ZFEWVGNTHIIVBH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06537410B2

Procedure details

To a 250-mL round-bottom-flask, 3-hydroxy-2-methylquinoline-4-carboxylic acid (4.0 g, 0.02 mol), 1,2,4-benzenetricarboxylic anhydride (3.8 g, 0.02 mol) and 1,2,4-trichlorobenzene were added and the mixture was refluxed for 2 hours under nitrogen. After the mixture was cooled to room temperature, a yellow precipitate formed and was collected by filtration. The solid was washed with methanol, refluxed with water and collected by hot filtration to give 2-(3-hydroxy-quinolin-2-yl)-1,3-dioxo-indan-5-carboxylic acid as yellow powder (3.2 g, 0.009) in 48% yield. m.p.>350°. UV-Vis (DMSO) λmax: 424 (32,200), 442 (39,600). In order to convert the acid form into the corresponding tetrabutyl ammonium salt, 2 g of the acid was suspended in methanol (100 mL) and tetrabutyl ammonium hydroxide (1.0 M, 6.0 mL) was added slowly. Because the deprotonation of the first proton (carboxylic acid proton) of the yellow dye does not change its absorption spectrum while the deprotonation of the second proton (hydroxy group) shifts its absorption significantly, the addition of base can be followed easily by UV-Vis spectroscopy. After most of the yellow solid went into the solution, the mixture was filtered and the filtrate was collected. The solvent was removed under vacuum and the resulting residue was washed with ether to give the title compound (3.2 g). UV-Vis (CH2Cl2) λmax: 424 (32,400), 442 (40,000).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-hydroxy-quinolin-2-yl)-1,3-dioxo-indan-5-carboxylic acid
Yield
48%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:15])=[N:4][C:5]2[C:10]([C:11]=1C(O)=O)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH:16]1[C:21]([C:22]([OH:24])=[O:23])=[CH:20][C:19]2[C:25]([O:27][C:28](=O)[C:18]=2[CH:17]=1)=[O:26].ClC1C=CC(Cl)=CC=1Cl>>[OH:1][C:2]1[C:3]([CH:15]2[C:25](=[O:26])[C:19]3[C:18](=[CH:17][CH:16]=[C:21]([C:22]([OH:24])=[O:23])[CH:20]=3)[C:28]2=[O:27])=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC=1C(=NC2=CC=CC=C2C1C(=O)O)C
Name
Quantity
3.8 g
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours under nitrogen
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The solid was washed with methanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed with water
FILTRATION
Type
FILTRATION
Details
collected by hot filtration

Outcomes

Product
Name
2-(3-hydroxy-quinolin-2-yl)-1,3-dioxo-indan-5-carboxylic acid
Type
product
Smiles
OC=1C(=NC2=CC=CC=C2C1)C1C(C2=CC=C(C=C2C1=O)C(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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